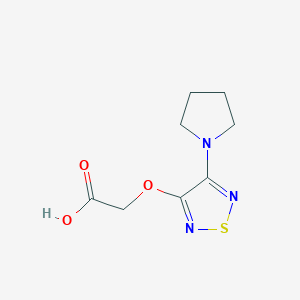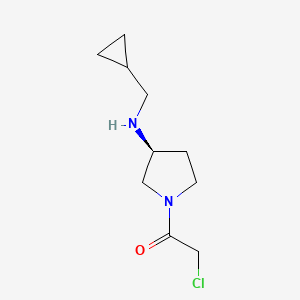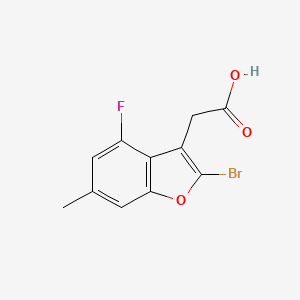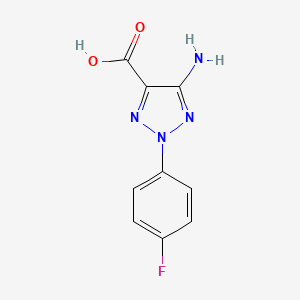
2-((3,4,5-Trifluorophenoxy)methyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3,4,5-Trifluorophenoxy)methyl)-1,3-dioxolane is a chemical compound characterized by the presence of a trifluorophenoxy group attached to a dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4,5-Trifluorophenoxy)methyl)-1,3-dioxolane typically involves the reaction of 3,4,5-trifluorophenol with a suitable dioxolane precursor. One common method includes the use of iodine pentafluoride (IF5) and triethylamine trihydrofluoride salt (NEt3·3HF) as reagents. The reaction is carried out in a fluororesin container at 65°C for 6 hours, followed by purification through silica gel column chromatography and recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated purification systems can enhance efficiency and yield in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-((3,4,5-Trifluorophenoxy)methyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the trifluorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-((3,4,5-Trifluorophenoxy)methyl)-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals for display technologies.
Mecanismo De Acción
The mechanism of action of 2-((3,4,5-Trifluorophenoxy)methyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The trifluorophenoxy group can interact with enzymes and receptors, modulating their activity. The dioxolane ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluoro-4’-propylbiphenyl
- 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-2’,3,5-trifluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl
Uniqueness
2-((3,4,5-Trifluorophenoxy)methyl)-1,3-dioxolane is unique due to the presence of both the trifluorophenoxy group and the dioxolane ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Propiedades
Fórmula molecular |
C10H9F3O3 |
|---|---|
Peso molecular |
234.17 g/mol |
Nombre IUPAC |
2-[(3,4,5-trifluorophenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H9F3O3/c11-7-3-6(4-8(12)10(7)13)16-5-9-14-1-2-15-9/h3-4,9H,1-2,5H2 |
Clave InChI |
NFPQXXUDQXGHFV-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)COC2=CC(=C(C(=C2)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6-Chloro-3-(4-ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11794545.png)




